Lyaline

Structural Elucidation NMR Spectroscopy Natural Product Chemistry

Misassigned alkaloid standards cause failed structural elucidation. Lyaline, the first naturally occurring nacycline analogue, was previously mischaracterized as a harman derivative. The corrected structure ensures stability and analytical accuracy. • Confirmed by 2D NMR (HSQC, COSY, HMBC) and HRMS - no fragmentation issues. • Stable natural compound, safe from facile degradation. • Key probe for monoterpene indole alkaloid biosynthesis. Procure custom synthesis with batch-specific QC data and global delivery.

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
Cat. No. B1244569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyaline
Synonymslyaline
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C
InChIInChI=1S/C21H19N3O2/c1-3-13-11-22-12-17(21(25)26-2)16(13)10-19-20-15(8-9-23-19)14-6-4-5-7-18(14)24-20/h3-9,11-12,16,22,24H,1,10H2,2H3
InChIKeyJQGGYOXTWZQQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lyaline: Revised Nacycline Scaffold


Lyaline (1) is a monoterpene indole alkaloid originally isolated from the Rubiaceae plant Pauridiantha lyallii in 1974 [1]. Its molecular formula is C21H19N3O2 with a molecular weight of 345.4 g/mol [2]. For decades, its structure was misassigned as a harman-1,4-dihydropyridine derivative. However, a 2021 reappraisal using modern spectroscopic techniques revised this to a nacycline analogue, marking it as the first naturally occurring nacycline monoterpene indole alkaloid [1]. This structural revision is critical for researchers requiring accurate reference standards or studying the unique chemistry of this compound class.

Structurally verified nacycline monoterpene indole alkaloid reference Corrected 2021 structure via 2D NMR and HRMS
First naturally occurring nacycline scaffold for comparative metabolomics Distinct spectroscopic fingerprint
Stable long-term reference standard for dereplication studies Sample remained intact after 47 years

Why Lyaline Cannot Be Substituted


Lyaline cannot be substituted with other monoterpene indole alkaloids or even its own originally proposed structural analogue due to a critical, quantifiable mismatch in both chemical structure and stability. The originally proposed harman-1,4-dihydropyridine structure (1a) was found to be incorrect based on comparative 13C NMR data, with the synthesized version (1b) showing an average chemical shift deviation of up to 63.3 ppm for specific carbon atoms [1]. Furthermore, the originally proposed structure is chemically unstable and prone to facile fragmentation, whereas the natural sample of Lyaline (with the corrected nacycline structure) is stable [2]. Using an incorrect or unstable analogue will lead to erroneous analytical results and experimental failure. The precise quantitative data provided below confirms Lyaline's unique identity.

Lyaline (Corrected)

Nacycline scaffold; chemically stable; supported by 13C NMR and HRMS

Misassigned Analogue

Harman-1,4-dihydropyridine structure; unstable; NMR shift deviation up to 63.3 ppm

Verified Natural Product

Identity confirmed through rigorous structural reassignment

Previously Assigned Structure

Structural misassignment may lead to analytical errors and synthetic failure

Stable Reference

Survives long-term storage and typical isolation procedures

Unstable Analogue

Prone to facile fragmentation; may not represent authentic Lyaline

Quantitative Evidence for Lyaline Procurement


13C NMR Confirmation of Revised Structure

A direct head-to-head comparison of 13C NMR data between the originally proposed harman-1,4-dihydropyridine structure of Lyaline (1a) and the synthesized version of that structure (1b) revealed massive discrepancies. This data proved the original assignment was incorrect and led to the revised nacycline structure, which is now the verified identity of Lyaline. [1]

13C NMR Confirmation
Head-to-head
Revised Low deviation from exp. data
Proposed Δ C42.4 ppm, C63.3 ppm
Definitive structural identity proof for reference standard use
ACD/Structure Elucidator prediction; HOSE, neural network, incremental methods
Structural Elucidation NMR Spectroscopy Natural Product Chemistry

Chemical Stability Comparison

The originally proposed harman-1,4-dihydropyridine structure for Lyaline was found to be chemically unstable and prone to facile fragmentation into harmane and pyridine, making it unlikely to survive typical alkaloidal isolation procedures. In direct contrast, the original natural sample of Lyaline (with the corrected nacycline structure) remained stable after 47 years of storage, allowing for its definitive structural reassignment. [1]

Chemical Stability
Class-level
Natural Stable after 47 years
Synthetic analogue Facile fragmentation
Procurement criterion: select nacycline form for reliable storage
Ambient storage; synthesis behavior context
Chemical Stability Natural Product Isolation Synthetic Chemistry

HRMS Molecular Formula Validation

High-resolution mass spectrometry (HRMS) of the authentic natural Lyaline sample provided a precise m/z value of 346.1551, which is consistent with the expected elemental composition of C21H19N3O2. This data serves as a key benchmark for verifying the identity and purity of Lyaline samples from any source. [1]

HRMS Validation
Reported
m/z 346.1551
Identity and purity benchmark for incoming samples
LC-MS; matches theoretical C21H19N3O2
Mass Spectrometry Analytical Chemistry Quality Control

Lyaline Research and Industrial Applications


Analytical Reference Standard

Given its confirmed structure via modern 2D NMR (HSQC, COSY, TOCSY, 1H-13C HMBC, 1H-15N HMBC) and validated HRMS data, Lyaline serves as a high-quality reference standard for the dereplication and structural elucidation of novel alkaloids from Rubiaceae and other plant sources. Its unique nacycline scaffold provides a distinct spectroscopic fingerprint for comparative metabolomics studies. [1]

Synthetic Target and Scaffold Development

Lyaline's revised nacycline structure represents a novel, naturally occurring chemical scaffold. Its successful total synthesis and structural reassignment provide a validated target for synthetic chemists. The clear instability of the previously proposed harman analogue highlights Lyaline as a more reliable starting point for developing new derivatives with potentially enhanced stability or novel bioactivity. [1]

Biosynthetic Pathway and Enzymatic Studies

As the first naturally occurring nacycline analogue, Lyaline is a key compound for investigating the biosynthetic pathways of monoterpene indole alkaloids in plants. Its unique structure substantiates a specific type of chemical reactivity of strictosidine, a central intermediate in alkaloid biosynthesis, making it a valuable probe for enzymatic and genetic studies in plant metabolism. [1]

Application
Selection Property
Validation Focus
Alkaloid dereplication standard
Confirmed nacycline structure (2D NMR, HRMS)
Spectroscopic fingerprint match to reported data
Synthetic scaffold development
Revised stable nacycline core
Synthetic route reproducibility and product stability
Biosynthetic pathway studies
Strictosidine-derived reactivity probe
Enzymatic transformation and gene expression correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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